N-(1-Naphthyl)ethylenediamine dihydrochloride
Description
N-(1-Naphthyl)ethylenediamine dihydrochloride: is an organic compound widely used in various scientific fields. It is known for its role as a reagent in the quantitative analysis of nitrates and nitrites in water samples through colorimetry. The compound is commercially available and often used in modified Saville and Griess assays .
Properties
CAS No. |
1465-25-4 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14H,8-9,13H2;1H |
InChI Key |
WZRRZVUZWWMSKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.Cl |
Color/Form |
LONG HEXAGONAL PRISMS |
melting_point |
370 to 374 °F (NTP, 1992) 188-190 °C |
Other CAS No. |
1465-25-4 |
physical_description |
N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992) |
Pictograms |
Irritant |
Related CAS |
551-09-7 (Parent) |
solubility |
1 to 10 mg/mL at 64° F (NTP, 1992) SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL |
Synonyms |
N-(1-naphthyl)ethylenediamine N-(1-naphthyl)ethylenediamine dihydrochloride N-(1-naphthyl)ethylenediamine monohydrochloride N-1-EDAN N-1-ethylenediaminonaphthalene N-1-naphthylethylenediamine N-naphthyl-ethylene-diammonium dichloride |
vapor_pressure |
Negligible (NTP, 1992) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthyl)ethylenediamine dihydrochloride undergoes several types of chemical reactions, including:
Diazotation: This reaction involves the formation of diazonium salts, which can further react to form azo compounds.
Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds.
Common Reagents and Conditions:
Diazotation: Typically involves nitrous acid as a reagent under acidic conditions.
Coupling Reactions: Requires nitrite ions and an acidic environment to facilitate the formation of azo compounds.
Major Products:
Scientific Research Applications
N-(1-Naphthyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer complexes with various acceptors, including quinol, picric acid, iodine, tin (IV) tetrachloride, and zinc chloride . These complexes are investigated using positron annihilation lifetime spectroscopy (PAL), which helps in understanding the molecular interactions and pathways involved .
Comparison with Similar Compounds
Ethylenediamine: Similar to N-(1-Naphthyl)ethylenediamine dihydrochloride, it acts as a bidentate ligand but is a stronger ligand due to the absence of the naphthyl group.
1-Naphthylamine: Shares the naphthyl group but lacks the ethylenediamine moiety, making it less versatile in forming coordination compounds.
Uniqueness: this compound is unique due to its ability to form charge transfer complexes and its widespread use in analytical chemistry for the detection of nitrates and nitrites. Its dual functionality as both a naphthylamine and an ethylenediamine derivative makes it a valuable reagent in various scientific applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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